N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are bicyclic heterocycles that have been extensively studied for their potential therapeutic properties, including antimicrobial, antitumor, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the condensation of 2-aminobenzothiazole derivatives with appropriate aldehydes or ketones, followed by further functionalization. Common synthetic methods include:
Microwave Irradiation: This method accelerates the reaction between 2-aminobenzothiazole and aromatic aldehydes, providing high yields in a short time.
One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel, often under mild conditions, to produce the desired benzothiazole derivatives efficiently
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs scalable and environmentally friendly methods, such as:
Green Chemistry Approaches: Utilizing water as a solvent and employing reusable catalysts to minimize environmental impact.
Catalytic Reactions: Using catalysts like samarium triflate or iodine to facilitate the synthesis under mild conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Samarium triflate, iodine.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.
Pathways Involved: It can inhibit key enzymes or disrupt cellular processes, leading to the inhibition of microbial growth or induction of apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
4,5-Dimethyl-2-aminobenzothiazole: Similar structure with potential biological activities.
Benzothiazole-2-carbohydrazide: Another derivative with comparable properties
Uniqueness
N’-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is unique due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-9-7-8-13-14(10(9)2)19-17(24-13)21-20-15(22)16-18-11-5-3-4-6-12(11)23-16/h3-8H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKKZCBRFADPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NNC(=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.